molecular formula C5H7FO B14489168 2-Fluoro-3-methylbut-2-enal CAS No. 63995-82-4

2-Fluoro-3-methylbut-2-enal

Cat. No.: B14489168
CAS No.: 63995-82-4
M. Wt: 102.11 g/mol
InChI Key: BIDXSIRKAVZREN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbut-2-enal is a fluorinated derivative of 3-methyl-2-butenal (also known as 3-methylcrotonaldehyde), a compound documented in chemical research . As a versatile aldehyde building block, it is primarily used in organic synthesis and medicinal chemistry. The presence of both a fluorine atom and an aldehyde functional group on an unsaturated carbon chain makes it a valuable substrate for developing novel pharmaceutical compounds and agrochemicals. Incorporating fluorine into organic molecules is a common strategy to modulate their metabolic stability, lipophilicity, and binding properties, as demonstrated in the development of other fluorinated bioactive molecules . Researchers can employ this compound in various reactions, including nucleophilic additions, cyclizations, and as a precursor for more complex fluorinated structures. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with care, refer to its Safety Data Sheet (SDS), and use appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c1-4(2)5(6)3-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXSIRKAVZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539299
Record name 2-Fluoro-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63995-82-4
Record name 2-Fluoro-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3 Methylbut 2 Enal

Fundamental Reactivity of the Aldehyde and Olefinic Moieties

The presence of a fluorine atom at the α-position of 2-Fluoro-3-methylbut-2-enal, an α,β-unsaturated aldehyde, significantly influences its reactivity. This is due to the strong electron-withdrawing nature of fluorine, which modulates the electron density of the conjugated system, affecting both the carbonyl group and the carbon-carbon double bond.

Electrophilic Additions to the Unsaturated System

Electrophilic additions to α,β-unsaturated systems are fundamental reactions, and in the case of this compound, the fluorine substituent plays a crucial role. The addition of elemental fluorine across the double bond of α,β-unsaturated carbonyl compounds has been shown to proceed with syn stereospecificity. researchgate.net This is in contrast to other halogens which typically undergo anti-addition. researchgate.net This stereochemical outcome is attributed to the formation of a bridged fluoronium ion intermediate. The subsequent dehydrofluorination of the resulting vicinal difluoro product can then yield the corresponding α-fluoro carbonyl derivative. researchgate.net

While direct electrophilic addition to the double bond is a key reaction, the electronic properties of the system also influence other transformations. For instance, in the context of preparing γ-fluorinated carbonyls, silyl (B83357) dienol ethers derived from α,β-unsaturated aldehydes can undergo regioselective γ-fluorination. chemrxiv.org This highlights how the electronic nature of the conjugated system can direct electrophilic attack to remote positions.

Nucleophilic Additions to the Carbonyl and Olefinic Centers

The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the conjugated system, making it susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this addition is influenced by the nature of the nucleophile, with "soft" nucleophiles generally favoring 1,4-addition and "hard" nucleophiles favoring 1,2-addition.

For example, carbanions stabilized by electron-withdrawing groups, such as the phenylsulfonyl group, are considered "soft" nucleophiles and are well-suited for 1,4-addition with Michael acceptors. beilstein-journals.org The phenylsulfonyl group delocalizes the negative charge on the fluorinated carbanion, making it a more effective nucleophile for conjugate addition. beilstein-journals.org However, in the case of α,β-unsaturated aldehydes, these reactions can sometimes be complex, with the potential for multiple side products. beilstein-journals.org

The table below summarizes the outcomes of 1,4-addition of a monofluoromethyl nucleophile to various α,β-unsaturated compounds, illustrating the versatility of this reaction.

EntryMichael AcceptorProductYield (%)
1Cyclohexenone3-(1-Fluoro-1-(phenylsulfonyl)methyl)cyclohexan-1-one85
2Methyl vinyl ketone4-Fluoro-4-(phenylsulfonyl)pentan-2-one78
3Acrylonitrile3-Fluoro-3-(phenylsulfonyl)butanenitrile92
4Ethyl acrylateEthyl 3-fluoro-3-(phenylsulfonyl)butanoate81

This table is illustrative of the general reactivity and is based on similar systems.

Stereochemical Outcomes of Addition Reactions

The stereochemical outcome of addition reactions to chiral α,β-unsaturated systems is a critical aspect of their chemistry. In the context of this compound, while specific studies on its stereochemical outcomes are not detailed in the provided search results, general principles can be applied. The facial selectivity of nucleophilic and electrophilic additions is often governed by steric hindrance and the presence of chiral auxiliaries or catalysts.

Catalytic Transformations Involving this compound

Catalysis offers a powerful tool for the selective transformation of this compound and related compounds, enabling reactions that are otherwise difficult to achieve.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions (e.g., α,γ-Deuteration of Enals)

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations. In the context of α-fluoroenals, NHCs can catalyze asymmetric hydration reactions to produce α-fluoro carboxylic acids in high yields and enantioselectivities. nih.gov This transformation is significant as α-fluoro carboxylic acids are valuable building blocks in the pharmaceutical industry. nih.gov

Furthermore, by substituting D₂O for H₂O in these reactions, NHC catalysis can be used for the asymmetric deuteration of α-fluoroenals, leading to the formation of enantioenriched α-deutero-α-fluoro carboxylic acids. nih.gov This method provides a direct route to isotopically labeled chiral molecules, which are of interest as drug analogs. nih.gov

The table below illustrates the scope of NHC-catalyzed asymmetric hydration of various α-fluoroenals.

EntrySubstrateProductYield (%)ee (%)
12-Fluoro-3-phenylpropenal2-Fluoro-3-phenylpropanoic acid8096
22-Fluoro-3-(thiophen-2-yl)propenal2-Fluoro-3-(thiophen-2-yl)propanoic acid7592
32-Fluoro-3-cyclohexylpropenal2-Fluoro-3-cyclohexylpropanoic acid6596

ee = enantiomeric excess. This table is representative of the general reactivity of α-fluoroenals.

Palladium-Catalyzed Allylic Substitutions and Related Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to reactions involving allylic fluorides. Allylic fluorides can serve as effective substrates in the Tsuji-Trost allylation reaction, undergoing palladium-catalyzed substitution. nih.gov The reactivity of the allylic fluoride (B91410) is part of a series that includes other leaving groups, with the general trend being OCO₂Me > OBz >> F >> OAc. nih.gov

The first palladium-catalyzed asymmetric allylic trifluoromethylation has been reported, highlighting the utility of allyl fluorides as precursors for the generation of π-allyl complexes. nih.gov This methodology allows for the introduction of a trifluoromethyl group with high selectivity and functional group tolerance. nih.gov A key aspect of this transformation is the synergistic interplay between the leaving group and the activation of the nucleophilic trifluoromethyl group. nih.gov The use of bidentate diamidophosphite ligands is crucial for the success of this challenging reaction. nih.gov

Gold(I)-Catalyzed Activation Strategies (general principles applied to enals)

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold(I) complexes to act as soft, carbophilic π-acids. nih.govnih.govacs.org This property allows for the selective activation of unsaturated carbon-carbon bonds, such as those in alkynes, allenes, and alkenes, including the C=C bond of α,β-unsaturated enals. nih.govbeilstein-journals.orgyoutube.com The general principle of Gold(I)-catalyzed activation of enals involves the coordination of the cationic gold(I) catalyst to the π-system of the double bond. This coordination polarizes the C=C bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. youtube.com

The catalytic cycle typically begins with the generation of a cationic gold(I) species, often from a stable pre-catalyst like (Ph₃P)AuCl in the presence of a silver salt (e.g., AgSbF₆ or AgOTf). beilstein-journals.org The active [(L)Au]⁺ catalyst (where L is a ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene) then coordinates to the enal. awuahlab.com This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, facilitating attack by a wide range of nucleophiles. acs.org

A key feature of gold(I) catalysis is its low oxophilicity, meaning it does not strongly coordinate to the carbonyl oxygen of the enal. beilstein-journals.org This selectivity allows the activation to be directed specifically at the carbon-carbon double bond, preserving the aldehyde functionality for subsequent transformations. The steric and electronic properties of the ancillary ligand on the gold(I) center can be tuned to modulate the reactivity and selectivity of the catalyst. nih.gov For instance, more electron-donating ligands can make the gold center less electrophilic, potentially altering the reaction pathway or rate. nih.gov

Upon nucleophilic attack at the β-position, a variety of reaction pathways can ensue, including cyclizations, additions, and rearrangements. beilstein-journals.org The resulting intermediate, often a gold(I)-enolene, can then undergo further transformations before protodeauration or another catalytic step regenerates the active gold(I) catalyst, closing the catalytic cycle. researchgate.net

Mechanistic Elucidation Studies

Identification of Reaction Pathways and Intermediate Species

The reaction pathways for this compound under gold(I) catalysis are dictated by the electrophilic activation of the carbon-carbon double bond. Upon coordination of the gold(I) catalyst, the molecule becomes highly activated towards nucleophilic attack. The specific intermediates formed are transient and often challenging to isolate, but their existence is inferred from the final products and supported by computational studies. duke.edu

One plausible reaction pathway involves the formation of a gold-stabilized carbocationic intermediate. Following the coordination of the gold(I) catalyst to the enal, a nucleophile can attack the β-carbon. This can lead to the formation of a vinyl-gold species or a gold-containing enolate. These intermediates are key branching points for various transformations. For instance, in intramolecular reactions, a tethered nucleophile can attack the activated double bond, leading to cyclization products. beilstein-journals.org

Another potential intermediate in gold-catalyzed reactions, particularly those involving propargyl esters, is a gold-carbene species. beilstein-journals.org While less common for simple enals, certain reaction conditions or substrate modifications could favor pathways involving such intermediates. The identification of these species often relies on trapping experiments or advanced spectroscopic techniques under catalytic conditions. duke.edu

Table 1: Plausible Intermediates in Gold(I)-Catalyzed Reactions of this compound

Intermediate TypeDescriptionPotential Subsequent Reactions
π-Complex Initial coordination of the cationic gold(I) catalyst to the C=C double bond of the enal.Nucleophilic attack
Gold-Stabilized Cation A carbocationic species formed after nucleophilic attack, with the positive charge stabilized by the adjacent gold atom.Rearrangement, elimination
Vinyl-Gold Species Formed after the addition of a nucleophile, where the gold is directly bonded to a carbon of the former double bond.Protodeauration, transmetalation
Gold(I)-Enolate An enolate structure where the gold is coordinated to the oxygen, formed after nucleophilic addition and rearrangement.Aldol-type reactions, protonation

Role of the Fluorine Substituent in Reaction Mechanisms and Stability

The fluorine substituent at the 2-position of this compound plays a crucial role in modulating its reactivity and the stability of reaction intermediates. nih.gov Fluorine is the most electronegative element, and its presence significantly influences the electronic properties of the molecule through a combination of strong inductive (-I) and weaker mesomeric (+M) effects. nih.govumons.ac.be

The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the C=C double bond, making it more electrophilic and potentially more susceptible to nucleophilic attack. nih.gov This effect can enhance the rate of the initial nucleophilic addition step in a gold-catalyzed reaction.

However, the fluorine atom can also impact the stability of intermediates. For example, a carbocationic intermediate at the β-position would be destabilized by the adjacent electron-withdrawing fluorine atom. Conversely, the fluorine's ability to donate a lone pair of electrons (mesomeric effect) could offer some stabilization to an adjacent positive charge, though this effect is generally weaker than its inductive pull. nih.gov

Furthermore, the presence of fluorine can affect the stability of the starting material itself. β-Fluoro carbonyl compounds can be prone to elimination of hydrogen fluoride (HF), especially if an acidic α-proton is present. acs.org In the case of this compound, the aldehyde proton is not particularly acidic, but this potential instability is a factor to consider in reaction design. The C-F bond is generally strong, but its stability can be compromised in certain chemical environments. nih.gov

Table 2: Electronic Effects of the Fluorine Substituent

EffectDescriptionImpact on Reactivity of this compound
Inductive Effect (-I) Strong withdrawal of electron density through the sigma bond.Increases electrophilicity of the C=C bond, potentially accelerating nucleophilic attack.
Mesomeric Effect (+M) Donation of a lone pair of electrons into the π-system.Can partially offset the inductive effect, influencing the regioselectivity of attack.
Stability of Intermediates Destabilizes adjacent carbocations due to the -I effect.May favor reaction pathways that avoid the formation of a positive charge on the carbon bearing the fluorine.
Overall Stability Potential for HF elimination from β-fluoro carbonyl structures.Reaction conditions must be chosen carefully to avoid decomposition.

Kinetic and Thermodynamic Considerations in Reaction Control

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.com Thermodynamic control, on the other hand, favors the most stable product, which corresponds to the product with the lowest Gibbs free energy. jackwestin.com The reaction conditions, particularly temperature, play a critical role in determining which pathway dominates. wikipedia.org Lower temperatures generally favor the kinetic product, as there may not be enough energy to overcome the activation barrier to the thermodynamic product or to allow for equilibration between products. youtube.com Higher temperatures can provide sufficient energy to form the more stable thermodynamic product and allow for the reaction to become reversible, leading to an equilibrium mixture that favors the most stable species. wikipedia.org

For reactions involving this compound, the fluorine substituent can influence both the kinetic and thermodynamic landscape of the reaction. The electron-withdrawing nature of fluorine can lower the activation energy for certain nucleophilic additions, thus favoring a particular kinetic product. For example, the increased electrophilicity of the β-carbon due to the fluorine at the α-position could accelerate the rate of 1,4-conjugate addition.

Table 3: Factors Influencing Reaction Control

FactorInfluence on Kinetic ControlInfluence on Thermodynamic Control
Temperature Favored at lower temperatures.Favored at higher temperatures.
Reaction Time Shorter reaction times may favor the kinetic product.Longer reaction times allow for equilibration to the thermodynamic product.
Nature of Reactants The structure of the nucleophile and substrate determines activation energies.The inherent stability of the possible products.
Fluorine Substituent Can lower the activation energy for specific pathways through electronic effects.Affects the relative stability of the final products.

Stereochemical Control and Stereoselective Synthesis Involving 2 Fluoro 3 Methylbut 2 Enal

Diastereoselective Processes

The control of diastereoselectivity in reactions involving 2-Fluoro-3-methylbut-2-enal is a critical aspect of its synthetic utility. The electronic and steric properties of the fluorine atom, combined with the substitution pattern of the alkene, dictate the facial selectivity of approaching reagents.

Diastereoselective Multicomponent Reactions (e.g., Phosphoramidate-Aldehyde-Dienophile (PAD) Processes)

While specific studies on Phosphoramidate-Aldehyde-Dienophile (PAD) processes involving this compound are not extensively documented, the principles of such multicomponent reactions with analogous α,β-unsaturated aldehydes suggest that high levels of diastereoselectivity can be anticipated. In a typical PAD reaction, a phosphoramidate, an aldehyde, and a dienophile combine to form a complex heterocyclic structure. The stereochemistry of the product is determined in the cycloaddition step, where the dienophile approaches the in situ-generated diene. The facial selectivity of this approach would be influenced by the steric bulk of the substituents on the dienophile, in this case, the methyl groups and the fluorine atom of this compound. It is plausible that the fluorine atom, despite its small size, could exert a significant electronic influence, favoring the approach of the diene from the less sterically hindered face, leading to a high degree of diastereoselectivity.

Stereocontrol in Cycloaddition Reactions

In the realm of cycloaddition reactions, the presence of an α-fluoro substituent on a dienophile can significantly alter the stereochemical outcome compared to its non-fluorinated counterpart. For instance, in Diels-Alder reactions, α-fluorinated α,β-unsaturated carbonyl compounds have demonstrated a tendency to exhibit lower reactivity and a preference for exo diastereoselectivity, in contrast to the typical endo selectivity observed with non-fluorinated analogues. This shift in selectivity is attributed to the electronic effects of the fluorine atom.

A study on the Diels-Alder reaction of benzyl 2-fluoroacrylate and 2-fluorooct-1-en-3-one with cyclopentadiene revealed a preference for the exo product. nih.gov Density functional theory (DFT) calculations suggested that kinetic effects of the fluorine atom, rather than the thermodynamic stability of the products, are the determining factor for this stereoselectivity. nih.gov Although this compound was not the specific substrate in this study, these findings provide a strong basis for predicting its behavior in similar cycloaddition reactions.

DienophileReaction ConditionDiastereomeric Ratio (exo:endo)Reference
Benzyl 2-fluoroacrylateThermal70:30 nih.gov
2-Fluorooct-1-en-3-oneThermal65:35 nih.gov
Benzyl acrylateThermal15:85 nih.gov
Oct-1-en-3-oneThermal20:80 nih.gov

This table presents data for analogous α-fluoro-α,β-unsaturated carbonyl compounds to illustrate the expected stereochemical trend.

Enantioselective Transformations

The development of enantioselective methods for the transformation of α-fluoro-α,β-unsaturated aldehydes is of significant interest for the synthesis of enantioenriched fluorine-containing molecules. Asymmetric catalysis offers a powerful tool to achieve high levels of enantioselectivity in reactions involving substrates like this compound.

Asymmetric Catalysis for Chiral Product Formation

Organocatalysis has emerged as a robust strategy for the asymmetric functionalization of α,β-unsaturated aldehydes. For α-fluoroenals, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the synthesis of enantioenriched α-fluoroamides. nih.gov This process involves the reaction of an α-fluoroenal with an amine in the presence of a chiral NHC catalyst. The reaction proceeds through a redox amidation pathway, affording α-fluoroamides in good yields and with high enantioselectivity.

For example, the NHC-catalyzed reaction of various α-fluoro-α,β-unsaturated aldehydes with amines has been shown to produce α-fluoroamides with up to 97% enantiomeric excess (ee). nih.gov The chiral NHC catalyst creates a chiral environment that directs the approach of the amine nucleophile to one face of the intermediate, leading to the observed enantioselectivity.

α-Fluoroenal SubstrateAmine NucleophileCatalystYield (%)ee (%)Reference
(E)-2-fluoro-3-phenylpropenalBenzylamine (B48309)Chiral NHC8595 nih.gov
(E)-2-fluorocinnamaldehydeMorpholineChiral NHC9097 nih.gov
(E)-2-fluoro-3-(naphthalen-2-yl)propenalPiperidineChiral NHC8896 nih.gov

This table showcases the utility of asymmetric NHC catalysis with various α-fluoroenals, suggesting a similar potential for this compound.

Chiral Information Transfer Mechanisms in Transformations of this compound Derivatives

The transfer of chiral information in asymmetric transformations of derivatives of this compound is a complex process governed by the interplay of steric and electronic interactions within the transition state. In organocatalyzed reactions, the chiral catalyst forms a transient, covalently bound intermediate with the substrate, such as an enamine or an acylazolium ion. This chiral intermediate then reacts with the other reactant, and the stereochemical information is transferred from the catalyst to the product.

The specific mechanism of chiral induction depends on the nature of the catalyst and the reaction. For instance, in enamine catalysis with chiral secondary amines, the catalyst controls the facial selectivity of the incoming electrophile by sterically shielding one face of the enamine intermediate. The conformation of the enamine, which is influenced by the substituents on the original aldehyde, is therefore crucial for effective chiral transfer.

Conformational Analysis and Stereoisomerism of this compound

The conformational preferences and stereoisomerism of this compound are fundamental to understanding its reactivity and stereoselectivity. The molecule can exist as geometric isomers and has a preferred conformation around the C-C single bond.

The double bond in this compound gives rise to geometric isomerism, specifically (E) and (Z) isomers. The relative stability of these isomers is influenced by the steric interactions between the substituents on the double bond. Due to the presence of two methyl groups at the 3-position, steric hindrance would be a significant factor.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

Despite a comprehensive search of available scientific literature, no dedicated computational or theoretical chemistry studies specifically focusing on the compound this compound have been identified. As a result, a detailed analysis of its quantum chemical properties and modeled spectroscopic data, as requested, cannot be provided at this time. The scientific community has not published research applying methodologies such as Density Functional Theory (DFT), ab initio calculations, or semi-empirical quantum mechanical methods directly to this molecule.

While general computational studies on related classes of compounds, such as halogenated α,β-unsaturated aldehydes, do exist, the specific electronic and structural effects of the fluorine and methyl substituents at the 2- and 3-positions of the butenal backbone in this compound have not been individually characterized. Therefore, any attempt to present specific data on its conformational analysis, frequency calculations, Natural Bond Orbital (NBO) analysis, or simulated vibrational and electronic spectra would be speculative and not based on established scientific findings.

For a scientifically rigorous article on this topic to be written, foundational research involving quantum chemical calculations on this compound would first need to be conducted and published in peer-reviewed literature. Such research would provide the necessary data to populate the detailed structural and spectroscopic sections outlined in the initial request.

Computational and Theoretical Chemistry Studies of 2 Fluoro 3 Methylbut 2 Enal

Modeling of Spectroscopic Properties

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

No studies detailing the theoretical calculation of ¹H, ¹³C, or ¹⁹F NMR chemical shifts for 2-Fluoro-3-methylbut-2-enal were identified.

Computational Insights into Reaction Mechanisms and Transition States

There is no available research on the computational elucidation of reaction mechanisms involving this compound. Consequently, information regarding its potential energy surface, transition state characterization, or frontier molecular orbital analysis is not available.

Potential Energy Surface Mapping and Reaction Pathway Elucidation

No literature was found that maps the potential energy surface for reactions involving this compound.

Transition State Characterization and Activation Barrier Determination

No computational studies have characterized the transition states or determined the activation barriers for reactions of this compound.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density Distributions

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and electron density distributions for this compound has not been published.

Advanced Computational Chemistry Techniques

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations of this compound have been reported in the scientific literature.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific research published on the computational and theoretical chemistry of This compound focusing on the requested topics of Metadynamics, Enhanced Sampling Methods, or Machine Learning Applications in Chemical Space Exploration.

The search confirms the existence of the compound, identified by CAS Number 63995-82-4. However, scholarly articles detailing its specific properties, reaction dynamics, or theoretical models in the contexts you have specified are not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. To do so would require fabricating data and research findings, which would compromise the integrity and factual basis of the response.

General information exists for related concepts and similar molecules:

α,β-Unsaturated Carbonyl Compounds : This class of molecules, to which this compound belongs, is known for its complex reactivity due to the conjugated system of the alkene and carbonyl group. They are susceptible to nucleophilic attack at the β-carbon.

Machine Learning in Chemistry : Machine learning and deep learning models are increasingly used to predict molecular properties, explore chemical space, and accelerate calculations for various classes of compounds, including halogenated molecules. These techniques help in identifying candidates with desired properties from vast virtual libraries.

Enhanced Sampling Methods : Computational methods like metadynamics are employed to explore the conformational landscapes and reaction pathways of complex molecules, overcoming energy barriers that are inaccessible to standard molecular dynamics simulations.

While these general principles would theoretically apply to this compound, the specific data, research findings, and data tables requested for this particular compound are not available in existing literature.

Derivatization Strategies and Functional Group Transformations of 2 Fluoro 3 Methylbut 2 Enal

Formation of Imines and Related Nitrogen-Containing Derivatives

The carbonyl group of 2-fluoro-3-methylbut-2-enal readily reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

Imines, characterized by a carbon-nitrogen double bond, are formed when the aldehyde is treated with a primary amine (R-NH₂). The reaction is an equilibrium process, and the removal of water is often necessary to drive it to completion. masterorganicchemistry.com The electron-withdrawing fluorine atom can influence the reactivity of the carbonyl group, potentially affecting reaction rates. The formation of an iminium species from a related α-fluoro-α,β-unsaturated aldehyde has been reported as a key intermediate step in organocatalytic reactions, demonstrating the feasibility of this transformation. nih.gov

When this compound reacts with a secondary amine (R₂NH), an enamine is typically formed. libretexts.org This reaction also proceeds through an initial addition step to form a carbinolamine, followed by the loss of water. The resulting enamine has a nitrogen atom double-bonded to a carbon, which is a versatile intermediate in organic synthesis.

Table 6.1.1: Synthesis of Nitrogen-Containing Derivatives

Reactant Product Type General Structure Catalyst Conditions
Primary Amine (R-NH₂) Imine C₅H₈FN-R Mild Acid (e.g., p-TsOH) Anhydrous, water removal

This table presents generalized reaction conditions for the formation of imines and enamines from aldehydes. Specific conditions for this compound may vary.

Protective Group Strategies (e.g., Dithianeacetal Formation)

In multi-step syntheses, it is often necessary to protect the highly reactive aldehyde functional group to prevent unwanted side reactions. A protective group is a reversibly formed derivative that masks the reactivity of a functional group. organic-chemistry.org

A common strategy for protecting aldehydes is the formation of a cyclic dithioacetal, such as a dithiane. This is achieved by reacting the aldehyde with a dithiol, typically 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. The resulting 1,3-dithiane (B146892) is stable under a wide range of conditions, including those that are nucleophilic, basic, or reductive. The aldehyde can be regenerated from the dithiane by treatment with reagents like mercury(II) salts or under oxidative conditions.

The application of this strategy to this compound would involve the selective protection of the aldehyde without reacting with the fluoroalkene moiety. The stability of the fluoroalkene under acidic conditions required for dithiane formation makes this a viable protective strategy.

Table 6.2.1: Dithianeacetal Protection of this compound

Protecting Agent Product Catalyst Deprotection Reagents

Oxidation to Carboxylic Acids (e.g., 2-Fluoro-3-methylbut-2-enoic acid)

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-fluoro-3-methylbut-2-enoic acid. A significant challenge in this transformation is to avoid oxidation of the carbon-carbon double bond. Therefore, mild oxidizing agents that are specific for aldehydes are required.

One effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. A chlorine scavenger, such as 2-methyl-2-butene, is often added to prevent side reactions with the double bond. Another classic method is the use of Tollens' reagent, which consists of a basic aqueous solution of silver nitrate (B79036) and ammonia. This reagent selectively oxidizes aldehydes to carboxylates while the silver(I) ions are reduced to elemental silver, forming a characteristic "silver mirror". doubtnut.com This method is particularly suitable for α,β-unsaturated aldehydes as it does not affect the C=C bond. doubtnut.com

The resulting 2-fluoro-3-methylbut-2-enoic acid is a valuable synthetic intermediate for further functionalization. cymitquimica.combldpharm.com

Table 6.3.1: Selective Oxidation Methods

Reagent Method Key Features
Sodium Chlorite (NaClO₂) / NaH₂PO₄ Pinnick Oxidation High efficiency, mild conditions, compatible with C=C double bonds.

Deuteration and Isotopic Labeling Approaches

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool for elucidating reaction mechanisms and for use in metabolic studies. Several strategies can be envisioned for the deuteration of this compound at specific positions.

Labeling at the Aldehydic Position (C1): The aldehyde can be reduced to the corresponding alcohol (2-fluoro-3-methylbut-2-en-1-ol), followed by oxidation back to the aldehyde using a deuterium-free oxidizing agent. Alternatively, a more direct approach involves the reduction of an ester derivative (e.g., methyl 2-fluoro-3-methylbut-2-enoate) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by careful oxidation.

Labeling at the Vinylic Position (C2): Introducing deuterium at the C2 position is more challenging due to the presence of the fluorine atom. Methods could involve the synthesis of the aldehyde from deuterated precursors.

Labeling at the Methyl Groups (C4 and C5): Deuterium can be incorporated by starting the synthesis with isotopically labeled precursors, such as deuterated isobutyraldehyde.

Table 6.4.1: Potential Deuteration Strategies

Target Position Strategy Reagents/Precursors
C1 (Aldehyde) Reduction of an ester derivative 1. LiAlD₄ 2. Mild Oxidation (e.g., PCC)

Selective Chemical Transformations to Form Other Functionalized Fluoroalkyl Moieties

The rich functionality of this compound serves as a platform for synthesizing a variety of other functionalized fluoroalkyl compounds.

Reduction to Allylic Alcohols: The aldehyde can be selectively reduced to the corresponding primary allylic alcohol, 2-fluoro-3-methylbut-2-en-1-ol, using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov This transformation preserves the fluoroalkene moiety and provides a new functional handle for further reactions, such as etherification or esterification.

1,4-Conjugate Addition (Michael Addition): As an α,β-unsaturated system, this compound is susceptible to 1,4-conjugate addition by soft nucleophiles. pressbooks.pub The fluorine atom at the α-position significantly influences the electrophilicity of the β-carbon. Reagents like organocuprates (Gilman reagents), thiols, or certain enolates can add to the β-position to generate more complex fluoroalkyl structures. pressbooks.pub

Perfluoroalkylation: Radical-based methods can be employed to introduce longer perfluoroalkyl chains. For instance, a formal hydroperfluoroalkylation can be achieved through a two-step process involving conjugate hydroboration followed by a radical perfluoroalkylation of the resulting boron enolate intermediate. nih.gov This allows for the synthesis of α-perfluoroalkylated ketones from α,β-unsaturated precursors.

Table 6.5.1: Examples of Selective Transformations

Transformation Reagent(s) Product Type
Aldehyde Reduction Sodium Borohydride (NaBH₄) α-Fluoro Allylic Alcohol
1,4-Conjugate Addition Gilman Reagents (R₂CuLi) β-Alkylated α-Fluoro Aldehyde

Applications of 2 Fluoro 3 Methylbut 2 Enal in Complex Organic Synthesis

As a Chiral or Achiral Building Block for Fluorinated Heterocycles (e.g., Imidazoles)

One plausible approach for the synthesis of fluorinated imidazoles would involve the reaction of 2-fluoro-3-methylbut-2-enal with a 1,2-dicarbonyl compound and a source of ammonia, analogous to the well-established Debus synthesis of imidazoles. The fluorine atom at the α-position would be retained in the final imidazole (B134444) ring system, providing access to novel fluorinated imidazole derivatives.

Furthermore, α-fluoro-α,β-unsaturated aldehydes can serve as precursors to other fluorinated heterocycles. For instance, their reaction with dinucleophilic reagents can lead to the formation of various saturated and unsaturated heterocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of nucleophilic attack, offering a handle for controlling the outcome of cyclization reactions. The synthesis of fluorinated and fluoroalkylated heterocycles containing at least one sulfur atom via cycloaddition reactions of fluorinated α,β-unsaturated ketones has been reported, suggesting similar reactivity for the analogous aldehydes. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant(s)Potential HeterocycleKey Reaction Type
1,2-Diketone, AmmoniaFluorinated ImidazoleCondensation
Hydrazine derivativesFluorinated PyrazoleCondensation/Cyclization
HydroxylamineFluorinated IsoxazoleCondensation/Cyclization
ThioureaFluorinated PyrimidineCondensation/Cyclization

This table presents hypothetical reaction outcomes based on the known reactivity of α,β-unsaturated aldehydes.

Integration into the Synthesis of Fluorinated Terpene Synthons and Analogues

Terpenes and their derivatives are a vast class of natural products with diverse biological activities. The introduction of fluorine into terpene scaffolds can lead to analogues with improved pharmacological properties. This compound, with its isoprenoid-like carbon skeleton, is a promising starting material for the synthesis of fluorinated terpene synthons.

The α-fluoro-α,β-unsaturated aldehyde functionality allows for a variety of synthetic transformations. For example, it can undergo conjugate addition reactions with organometallic reagents to introduce new carbon-carbon bonds at the β-position. libretexts.orgpressbooks.publibretexts.orgopenstax.org This approach could be utilized to build up the carbon framework of a target terpene molecule. Subsequent manipulation of the aldehyde group and the fluorine-bearing carbon would provide access to a range of fluorinated terpene analogues.

Moreover, the double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic terpene frameworks. The fluorine substituent can influence the stereoselectivity of these reactions, providing a means to control the relative configuration of stereocenters in the product. While specific examples with this compound are not documented, Diels-Alder reactions involving fluorinated dienophiles are known. rsc.org

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The electrophilic nature of both the carbonyl carbon and the β-carbon of α,β-unsaturated aldehydes makes them ideal components in MCRs.

This compound could potentially be employed in various MCRs. For instance, in a Mannich-type reaction, it could react with an amine and a ketone to generate a β-amino carbonyl compound. The resulting product would contain a fluorine atom at a strategic position for further functionalization. Similarly, in a Michael addition-initiated ring-closure sequence, the enolate formed after the initial conjugate addition could be trapped intramolecularly to form a cyclic product.

The presence of the fluorine atom can modulate the reactivity of the intermediates in these MCRs, potentially leading to novel reaction pathways and the formation of unique molecular scaffolds. The development of organocatalytic methods for the α-fluorination of aldehydes highlights the growing interest in the reactivity of these compounds. beilstein-journals.orgnih.govresearchgate.net

Contributions to the Strategic Construction of Diverse Carbon Skeletons and Functionalized Scaffolds

Beyond the synthesis of specific target classes like heterocycles and terpenes, this compound serves as a versatile building block for the construction of diverse and highly functionalized carbon skeletons. The combination of an aldehyde, a double bond, and a fluorine atom in a compact molecule provides multiple handles for synthetic manipulation.

Organocatalysis offers a powerful platform for harnessing the reactivity of α-fluoro-α,β-unsaturated aldehydes. Chiral amine catalysts can activate these substrates towards enantioselective conjugate additions, cycloadditions, and other transformations. acs.org This allows for the synthesis of enantioenriched fluorinated molecules, which are highly valuable in drug discovery. The enantioselective organocatalytic α-fluorination of aldehydes is a well-established strategy for generating important chiral synthons. nih.govresearchgate.net

Furthermore, the aldehyde group can be readily converted into a wide range of other functional groups, including alcohols, carboxylic acids, and amines. This functional group interconversion, combined with the reactivity of the fluorinated double bond, allows for the elaboration of this compound into a vast array of complex and functionally rich molecules.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagent(s)Resulting Functional Group/Scaffold
Conjugate AdditionOrganocuprates, Grignard ReagentsC-C bond formation at β-position
Diels-Alder ReactionDienesFluorinated six-membered rings
Wittig/Horner-Wadsworth-EmmonsPhosphorus ylidesExtended conjugated systems
ReductionNaBH4, LiAlH4Fluorinated allylic alcohol
OxidationPCC, Jones reagentFluorinated α,β-unsaturated carboxylic acid

This table illustrates potential transformations based on the known reactivity of α,β-unsaturated aldehydes and fluorinated carbonyl compounds.

Q & A

Q. What are the optimal synthetic routes for producing 2-Fluoro-3-methylbut-2-enal with high purity?

Methodological Answer: Synthesis typically involves fluorination of precursor aldehydes or ketones. For example:

  • Step 1: Start with 3-methylbut-2-enal.
  • Step 2: Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions (argon/nitrogen) to introduce the fluorine atom at the 2-position.
  • Step 3: Purify via low-temperature fractional distillation (0–6°C) to avoid thermal decomposition .

Key Considerations:

  • Monitor reaction progress via TLC or GC-MS.
  • Use anhydrous solvents to prevent hydrolysis.
  • Purity (>97%) can be confirmed via HPLC with UV detection at 210–240 nm.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR: Expect signals for the aldehyde proton (δ 9.5–10.5 ppm) and vinyl protons (δ 5.5–6.5 ppm). Fluorine coupling (J = 15–20 Hz) splits the adjacent methyl group (δ 1.8–2.2 ppm) .
  • <sup>19</sup>F NMR: A singlet near δ -120 to -150 ppm confirms fluorination at the 2-position.
  • IR: Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

Q. Table 1: Expected Spectral Data

TechniqueKey Peaks/Shifts
<sup>1</sup>H NMRδ 9.8 ppm (CHO), δ 5.9 ppm (C=C)
<sup>13</sup>C NMRδ 190–195 ppm (C=O)
IR1705 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F)

Q. What protocols ensure the stability of this compound during storage?

Methodological Answer:

  • Storage: Keep at 0–6°C in amber glass vials under argon to prevent oxidation .
  • Stability Testing:
    • Conduct accelerated degradation studies at 25°C, 40°C, and 60°C.
    • Monitor via GC-MS for decomposition products (e.g., dimerization or hydrolysis to carboxylic acid).
  • Additives: Use stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w.

Advanced Research Questions

Q. How does fluorination at the 2-position influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Mechanistic Insight: The electron-withdrawing fluorine atom increases electrophilicity at the β-carbon, enhancing Michael addition reactivity.
  • Experimental Design:
    • Compare reaction rates with non-fluorinated analogs using UV-Vis kinetics.
    • Use DFT calculations to map electron density changes at the reactive site .

Q. What computational models (e.g., DFT) predict the thermodynamic stability of this compound?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate Gibbs free energy of decomposition pathways.
    • Compare with experimental DSC data for validation.
  • Key Output: Activation energy barriers for thermal decomposition (e.g., retro-aldol reactions).

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

  • Troubleshooting Checklist:
    • Impurities: Analyze starting materials via GC-MS; trace moisture may hydrolyze fluorinating agents.
    • Reaction Conditions: Optimize temperature (e.g., -20°C vs. 0°C) and solvent polarity (THF vs. DCM).
    • Workup: Use acid-base extraction to isolate the aldehyde from unreacted precursors.
  • Statistical Approach: Design a DoE (Design of Experiments) to identify critical factors .

Q. What role does this compound play in multicomponent reactions (e.g., Biginelli or Passerini)?

Methodological Answer:

  • Case Study: In Passerini reactions, the aldehyde’s α,β-unsaturation facilitates three-component coupling with isocyanides and carboxylic acids.
  • Protocol:
    • React equimolar ratios of aldehyde, tert-butyl isocyanide, and acetic acid in DCM.
    • Monitor via <sup>19</sup>F NMR for fluorine retention in the product.
  • Outcome: Expect β-fluoro-α-acyloxy amides with >70% diastereoselectivity.

Q. What experimental protocols assess thermal stability under catalytic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min from 25°C to 300°C; observe mass loss events.
  • Catalytic Screening: Test metal catalysts (e.g., Pd/C, CuI) in inert vs. oxidative atmospheres.
  • Data Table:
CatalystDecomposition Onset (°C)Major Products (GC-MS)
None85Dimer, CO₂
Pd/C65Fluorobenzene, H₂O

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